2,2-Dimethylpropyl methanesulfinate
Description
Properties
CAS No. |
31401-20-4 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2,2-dimethylpropyl methanesulfinate |
InChI |
InChI=1S/C6H14O2S/c1-6(2,3)5-8-9(4)7/h5H2,1-4H3 |
InChI Key |
GSBGJESRYYSADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethylpropyl Methanesulfinate
Green Chemistry Principles in 2,2-Dimethylpropyl Methanesulfinate (B1228633) Synthesis
The application of green chemistry principles to the synthesis of 2,2-dimethylpropyl methanesulfinate is crucial for minimizing environmental impact and enhancing process safety and efficiency. Key areas of focus include the use of environmentally benign solvents and the development of catalytic systems that maximize atom economy.
Solvent Selection and Optimization for Sustainability
The choice of solvent is a critical factor in the environmental footprint of a chemical process, often accounting for a significant portion of the total mass and energy consumption. researchgate.net Traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF), while effective for reactions such as Steglich esterification, are now being replaced due to their toxicity and environmental persistence. rsc.org
For the synthesis of sulfinate esters, including potentially 2,2-dimethylpropyl methanesulfinate, a shift towards greener alternatives is essential. Solvent selection guides, such as those developed by pharmaceutical roundtables, provide a framework for choosing more sustainable options. researchgate.netprepchem.com These guides rank solvents based on safety, health, and environmental criteria. researchgate.net
Glycerol, a byproduct of biodiesel production, is emerging as a promising green solvent due to its high boiling point, low vapor pressure, and miscibility with water. researchgate.net Its use can simplify product separation and enable solvent recycling. researchgate.net For esterification reactions, which are central to the synthesis of the target compound, solvent-free conditions or the use of greener solvents like dimethyl carbonate (DMC) are being explored. organic-chemistry.org Research into the Steglich esterification has identified DMC, when used with Mukaiyama's reagent, as a more sustainable option. organic-chemistry.org
The table below, adapted from various green solvent selection guides, categorizes common solvents, providing a reference for more sustainable choices in the synthesis of 2,2-dimethylpropyl methanesulfinate.
Table 1: Green Solvent Selection Guide
| Category | Solvents |
|---|---|
| Recommended | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate, Isopropyl acetate, Acetone, Methanol (B129727), Methyl ethyl ketone (MEK), Dimethyl carbonate (DMC) |
| Usable | Heptane, Toluene, Cyclohexane, Methylcyclohexane, tert-Butyl methyl ether (TBME), 2-Methyltetrahydrofuran (2-MeTHF), Acetonitrile (B52724), Dimethyl sulfoxide (B87167) (DMSO) |
| Undesirable | Pentane, Hexanes, Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), Diethyl ether, 1,4-Dioxane |
Catalytic Approaches for Enhanced Atom Economy and Reduced Waste
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy and reduced waste generation. nih.gov Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in assessing the "greenness" of a synthetic route. nih.govgoogle.com
In the context of synthesizing 2,2-dimethylpropyl methanesulfinate, which is an ester of methanesulfinic acid and neopentyl alcohol, catalytic esterification methods are highly relevant. The use of strong acid catalysts like methanesulfonic acid (MSA) has been shown to be effective for esterification reactions. nih.govacs.org MSA is considered a green catalyst due to its high reactivity, low toxicity, and biodegradability. nih.govrsc.org It can be used in small quantities and, in some cases, can be recovered and reused. acs.org
Furthermore, solid-supported catalysts, such as methanesulfonic acid on alumina (B75360) (AMA), offer advantages in terms of easy separation from the reaction mixture, which simplifies purification and reduces waste. tandfonline.com Microwave-assisted synthesis using such catalysts can also lead to significantly reduced reaction times and solvent-free conditions. tandfonline.com
The development of one-pot methods, where multiple reaction steps are carried out in the same vessel, also contributes to improved atom economy and reduced waste by minimizing intermediate isolation and purification steps. organic-chemistry.org For instance, a one-pot synthesis of sulfinic acids from methyl sulfones has been developed, which could potentially be adapted for the synthesis of the methanesulfinate precursor. organic-chemistry.org
The following table illustrates the impact of different synthetic approaches on atom economy, a key principle of green chemistry.
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | General Transformation | Atom Economy | Green Chemistry Implication |
|---|---|---|---|
| Addition | A + B → C | 100% | Highly desirable, no byproducts. |
| Rearrangement | A → B | 100% | Highly desirable, no byproducts. |
| Substitution | A-B + C → A-C + B | < 100% | Generates stoichiometric byproducts. |
| Elimination | A-B → A + B | < 100% | Generates stoichiometric byproducts. |
Scalability Considerations for Research and Preparative Synthesis
The transition of a synthetic route from laboratory research to preparative or industrial scale introduces a new set of challenges and considerations. While a reaction may be efficient on a small scale, its scalability depends on factors such as cost of reagents, safety of the process, ease of purification, and the ability to maintain yield and selectivity at a larger volume.
For the synthesis of 2,2-dimethylpropyl methanesulfinate, scalability would involve moving from milligram or gram-scale laboratory preparations to kilogram or larger scale production. The use of continuous flow reactors, as opposed to batch reactors, can offer significant advantages in scalability, providing better control over reaction parameters, improved safety, and potentially higher throughput.
The choice of starting materials is also critical for scalability. Readily available and inexpensive precursors like methanesulfonyl chloride or sodium methanesulfinate, and neopentyl alcohol would be preferred for large-scale synthesis. chemicalbook.commdpi.com A patented industrial production method for a related compound, cyclopropyl (B3062369) sulfinate, utilizes a one-pot reaction from dibromo neopentyl glycol, highlighting a strategy that simplifies the process and is amenable to industrial production. google.com
The purification method is another key consideration. Chromatographic purification, which is common in research labs, is often not feasible or cost-effective on an industrial scale. Therefore, developing synthetic routes that yield products of high purity directly from the reaction mixture or that can be purified by crystallization or distillation is highly desirable for scalable processes.
Mechanistic Investigations of 2,2 Dimethylpropyl Methanesulfinate Reactivity
Nucleophilic Substitution Pathways (S(_N)1 and S(_N)2)
Nucleophilic substitution reactions involving the neopentyl system are notably slow compared to other primary alkyl compounds. acs.orgnih.gov The mechanistic route, whether S(_N)1 or S(_N)2, is heavily contested due to the steric and electronic properties of the 2,2-dimethylpropyl group.
The defining feature of the 2,2-dimethylpropyl (neopentyl) group is the extreme steric hindrance caused by the tert-butyl group at the beta-carbon (the carbon adjacent to the one bearing the leaving group). masterorganicchemistry.com This steric bulk effectively shields the electrophilic carbon from the backside attack required for a bimolecular nucleophilic substitution (S(_N)2) reaction. acs.orgnih.govmasterorganicchemistry.com
Consequently, S(_N)2 reactions on neopentyl substrates are exceptionally slow. openstax.org For instance, under S(_N)2 conditions, neopentyl bromide reacts approximately 100,000 times slower than less hindered primary alkyl bromides. acs.orgnih.gov This dramatic decrease in reaction rate renders neopentyl compounds, including 2,2-dimethylpropyl methanesulfinate (B1228633), practically inert to the S(_N)2 mechanism for preparative purposes. masterorganicchemistry.com While the reaction is not impossible, it proceeds at an extremely sluggish pace. youtube.com
| Alkyl Halide Substrate | Relative S(_N)2 Reaction Rate |
|---|---|
| Methyl | ~3,000,000 |
| Ethyl | 100,000 |
| Propyl | 40,000 |
| Neopentyl (2,2-Dimethylpropyl) | 1 |
Given the difficulty of the S(_N)2 pathway, the unimolecular (S(_N)1) mechanism becomes a possibility, particularly under solvolytic conditions with a weak nucleophile. youtube.comyoutube.com However, this pathway is also complicated. The S(_N)1 reaction proceeds via the formation of a carbocation intermediate. msu.edu For a neopentyl substrate, this would initially result in a highly unstable primary carbocation. youtube.commsu.edu
This primary neopentyl carbocation is so unstable that it undergoes a rapid 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to form a much more stable tertiary carbocation. youtube.commsu.eduyoutube.comdoubtnut.com This rearrangement is a defining characteristic of reactions in neopentyl systems under S(_N)1 conditions. youtube.commsu.edu The resulting product has a rearranged carbon skeleton, known as the tert-amyl structure. acs.orgnih.gov Some studies suggest that this rearrangement can occur concurrently with the departure of the leaving group to avoid the formation of a discrete primary carbocation. youtube.commsu.edu
The efficiency of both S(_N)1 and S(_N)2 reactions depends heavily on the ability of the leaving group to depart. Sulfinate esters, such as 2,2-dimethylpropyl methanesulfinate, are generally considered to possess good leaving groups. masterorganicchemistry.com They are related to, but distinct from, the more frequently discussed sulfonate esters like methanesulfonates (mesylates) and p-toluenesulfonates (tosylates). masterorganicchemistry.comwikipedia.org
Sulfonates are excellent leaving groups because their negative charge is highly stabilized by resonance across three oxygen atoms. aadi.net.inyoutube.com While sulfinates are also resonance-stabilized, the delocalization occurs over two oxygen atoms, making them effective but generally less potent leaving groups than sulfonates.
In studies comparing various leaving groups on a neopentyl skeleton, it was found that methanesulfonate (B1217627) (mesylate) was a less reactive leaving group than iodo or bromo groups in S(_N)2 reactions. acs.orgnih.gov This suggests that the methanesulfinate group in 2,2-dimethylpropyl methanesulfinate would also be a competent, though not exceptionally reactive, leaving group in nucleophilic substitution reactions.
| Leaving Group on Neopentyl Skeleton | General Reactivity Trend in S(_N)2 |
|---|---|
| Trifluoromethanesulfonate (B1224126) (Triflate) | Highest |
| Iodide | High |
| Bromide | Moderate-High |
| p-Toluenesulfonate (Tosylate) | Moderate |
| Methanesulfonate (Mesylate) | Moderate |
| Chloride | Low |
Elimination Reactions (E1 and E2)
Elimination reactions often compete with nucleophilic substitutions. However, for 2,2-dimethylpropyl methanesulfinate, the structural constraints of the neopentyl group again play a decisive role.
A bimolecular elimination (E2) reaction requires the abstraction of a proton from a beta-carbon (a β-hydrogen) by a strong base, occurring in concert with the departure of the leaving group. The 2,2-dimethylpropyl group has no β-hydrogens; the beta-carbon is a quaternary carbon bonded to three methyl groups. youtube.comdoubtnut.com Therefore, the E2 pathway is not a viable mechanism for this compound.
Unimolecular elimination (E1), however, can occur. The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. doubtnut.com Following the characteristic 1,2-methyl shift that forms the more stable tertiary carbocation, a weak base (such as the solvent) can abstract a proton from an adjacent carbon to form an alkene. acs.orgnih.gov The major product of such an elimination reaction would be the highly substituted 2-methyl-2-butene (B146552). doubtnut.com
Hydrolysis Mechanisms and Kinetics
The hydrolysis of sulfinate esters like 2,2-dimethylpropyl methanesulfinate is a key reaction pathway that has been the subject of detailed mechanistic studies. rsc.orgrsc.org Unlike the hydrolysis of carboxylate esters, which typically involves nucleophilic attack at the carbonyl carbon, sulfinate ester hydrolysis can proceed via attack at the sulfur atom. rsc.org
Research on simple sulfinate esters suggests that the hydrolysis mechanism involves a concerted, S(_N)2-like reaction at the sulfur center. rsc.orgrsc.org This contrasts with a stepwise addition-elimination mechanism that would proceed through a stable trigonal bipyramidal intermediate (a sulfurane). rsc.org Isotope labeling studies have shown that oxygen exchange at the sulfinyl oxygen during acid hydrolysis is significantly slower than the rate of hydrolysis itself, which argues against the formation of a discrete sulfurane intermediate. rsc.orgrsc.org
The rate and mechanism of hydrolysis for sulfinate and related sulfonate esters are highly dependent on the pH of the medium. nih.govresearchgate.net
Under acidic conditions, the hydrolysis of sulfinate esters is catalyzed by acid. rsc.orgrsc.org Mechanistic studies propose that the reaction is facilitated by the protonation of the alkoxy oxygen, rather than the sulfinyl oxygen. rsc.org This protonation enhances the leaving group ability of the alcohol moiety, favoring the S(_N)2-like attack by water at the sulfur atom. rsc.org
Under alkaline conditions, hydrolysis involves the attack of a hydroxide (B78521) ion. nih.govacs.org For the related sulfonate esters, the rate of alkaline hydrolysis shows a direct dependence on the hydroxide ion concentration. nih.gov The reaction is thought to proceed via a concerted pathway for most substrates. nih.govacs.org A similar dependence would be expected for sulfinate esters. Studies on methanesulfonate esters have demonstrated that reducing the pH from alkaline (e.g., pH 10) to neutral (pH 7-8) can decrease the rate of carboxylate ester hydrolysis by several orders of magnitude while having a much smaller effect on the hydrolysis of the methanesulfonate group. researchgate.net This highlights the strong influence of pH on the kinetics of hydrolysis for sulfur-based esters.
Elucidation of C-O vs. S-O Bond Cleavage
The competition between the cleavage of the C-O and S-O bonds is a central theme in the reactivity of sulfinate esters. The preferred pathway is dictated by the reaction conditions and the nature of the substrates.
In the context of 2,2-dimethylpropyl methanesulfinate, heterolytic cleavage of the C-O bond would lead to the formation of a primary neopentyl carbocation and a methanesulfinate anion. However, primary carbocations are inherently unstable. The neopentyl carbocation is particularly known for its rapid rearrangement to a more stable tertiary carbocation through a 1,2-methyl shift. youtube.comyoutube.com This rearrangement is a powerful driving force for reactions that proceed via a carbocation intermediate. For instance, in the solvolysis of neopentyl bromide in ethanol, the formation of 2-ethoxy-2-methylbutane (B166765) is observed, which is a clear indication of a rearranged carbon skeleton following C-Br bond cleavage. youtube.com A similar pathway can be postulated for 2,2-dimethylpropyl methanesulfinate under conditions favoring an SN1-type reaction.
Conversely, S-O bond cleavage would generate a neopentyloxonium ion and a methanesulfinyl anion. This pathway is less common in simple thermal or solvolytic reactions of alkyl sulfinates but can be relevant in other contexts. For example, mass spectrometry studies of various sulfinate esters have shown fragmentation patterns consistent with the cleavage of the S-O bond, alongside other fragmentation pathways.
The steric hindrance at the α-carbon of the neopentyl group significantly retards SN2 reactions. The reaction rate for the SN2 displacement of neopentyl halides is dramatically slower than that of less hindered primary alkyl halides. youtube.com This steric inhibition would also apply to any SN2-type attack on the α-carbon of 2,2-dimethylpropyl methanesulfinate, making C-O bond cleavage via this mechanism highly unfavorable.
The following table summarizes the expected intermediates and subsequent products for C-O versus S-O bond cleavage based on analogous systems:
| Bond Cleavage | Initial Intermediates | Subsequent Species/Products (Postulated) |
| C-O Cleavage | Neopentyl cation + Methanesulfinate anion | tert-Amyl cation (rearranged) -> Alkenes, substitution products |
| S-O Cleavage | Neopentyloxonium ion + Methanesulfinyl anion | Further reaction dependent on conditions |
Radical Reaction Pathways
Alkyl sulfinates can serve as precursors to alkyl radicals under certain conditions, often involving single electron transfer (SET) processes. These reactions typically proceed with the extrusion of sulfur dioxide (SO₂). In the case of 2,2-dimethylpropyl methanesulfinate, a radical pathway would likely involve the initial formation of a methanesulfinyl radical and a neopentyloxy radical, or through a concerted fragmentation.
A plausible radical pathway involves the homolytic cleavage of the S-O bond, followed by fragmentation of the resulting radicals. Alternatively, a concerted mechanism with the release of SO₂ can generate a neopentyl radical and a methoxy (B1213986) radical. The neopentyl radical, like its cationic counterpart, can be prone to rearrangement, although radical rearrangements are generally less facile than carbocation rearrangements.
Recent advancements have highlighted the use of alkyl sulfinates as effective radical precursors in cross-coupling reactions. These transformations typically involve the oxidation of the sulfinate to generate an alkyl radical with the loss of sulfur dioxide. nih.gov This suggests that under oxidative conditions, 2,2-dimethylpropyl methanesulfinate could be a source of the neopentyl radical.
The potential radical fragmentation pathways are outlined below:
| Initial Step | Generated Radicals | Potential Products |
| Homolytic S-O Cleavage | Neopentyloxy radical + Methanesulfinyl radical | Products from radical coupling and disproportionation |
| Concerted Fragmentation | Neopentyl radical + Methoxy radical + SO₂ | Products from radical coupling, disproportionation, and rearrangement |
Intramolecular Rearrangement Processes
Intramolecular rearrangements are a hallmark of the chemistry of neopentyl systems, primarily due to the energetic favorability of forming a tertiary carbocation from the initially generated primary carbocation. youtube.comyoutube.com Any reaction of 2,2-dimethylpropyl methanesulfinate that proceeds through a neopentyl carbocation intermediate is expected to be accompanied by a Wagner-Meerwein rearrangement.
The process is initiated by the cleavage of the C-O bond, yielding the primary neopentyl carbocation. This is immediately followed by a 1,2-methyl shift, where one of the methyl groups migrates from the quaternary carbon to the adjacent carbocationic center. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation, the tert-amyl cation (2-methyl-2-butyl cation). youtube.comyoutube.com
Subsequent reaction of this rearranged carbocation with a nucleophile or through elimination leads to the formation of products with a rearranged carbon skeleton. For example, in a nucleophilic solvent like ethanol, the expected product would be 2-ethoxy-2-methylbutane, as observed in the case of neopentyl bromide solvolysis. youtube.com Elimination reactions from the tert-amyl cation would yield a mixture of 2-methyl-2-butene and 2-methyl-1-butene.
The key intramolecular rearrangement is detailed in the following table:
| Intermediate | Rearrangement Type | Product of Rearrangement |
| Neopentyl carbocation | 1,2-Methyl Shift (Wagner-Meerwein) | tert-Amyl carbocation |
It is this propensity for rearrangement that often dictates the final product distribution in reactions involving the neopentyl group where a carbocationic intermediate is formed.
Transformations and Reactions Involving 2,2 Dimethylpropyl Methanesulfinate
Reactions with Carbon-Nucleophiles
Reactions involving carbon-based nucleophiles with 2,2-dimethylpropyl methanesulfinate (B1228633) are heavily influenced by the steric bulk of the neopentyl group. This steric hindrance makes traditional nucleophilic substitution reactions at the carbon center exceptionally challenging. youtube.com
For 2,2-dimethylpropyl methanesulfinate to function as an alkylating agent, a carbon nucleophile must attack the α-carbon of the neopentyl group, displacing the methanesulfinate anion as a leaving group in an SN2 reaction. However, the neopentyl framework is notoriously resistant to SN2 reactions due to the severe steric hindrance created by the three methyl groups on the adjacent quaternary carbon. researchgate.net Studies on analogous neopentyl compounds, such as neopentyl bromide, show that their SN2 reaction rates are dramatically slower than those of less hindered alkyl halides; for example, the reaction with neopentyl bromide is approximately 3 million times slower than with methyl bromide. youtube.com
Under conditions that might promote an SN1 pathway, such as high temperatures and a weak nucleophile, the resulting primary carbocation is highly unstable and would likely undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. youtube.com Subsequent attack by the nucleophile would lead to a product with a rearranged carbon skeleton, not the desired direct alkylation product. Therefore, 2,2-dimethylpropyl methanesulfinate is considered a poor substrate for alkylating carbon nucleophiles.
Table 1: Expected Outcome of Alkylation with Carbon Nucleophiles
| Nucleophile (Nu:⁻) | Reaction Type | Substrate Carbon | Expected Outcome |
| R-MgX (Grignard) | SN2 | Neopentyl | Reaction is extremely slow to negligible due to steric hindrance. researchgate.netyoutube.com |
| R-Li (Organolithium) | SN2 | Neopentyl | Reaction is extremely slow to negligible due to steric hindrance. youtube.com |
| ⁻:C≡N (Cyanide) | SN2 | Neopentyl | Reaction is extremely slow to negligible due to steric hindrance. chemrevise.org |
| Enolate | SN2 | Neopentyl | Reaction is extremely slow to negligible due to steric hindrance. |
The creation of a new carbon-carbon bond using this substrate would necessitate the reaction of a carbon nucleophile with the neopentyl portion of the ester. chemistry.coach As established, direct displacement on this sterically congested carbon is not a feasible synthetic strategy. youtube.com While a wide array of carbon-carbon bond-forming reactions exist in organic synthesis, including those using organocuprates or palladium-catalyzed couplings, their success is predicated on the accessibility of the electrophilic carbon center. chemistry.coach The neopentyl system's steric properties present a significant barrier to these methods when direct substitution is the intended pathway.
Reactions with Heteroatom-Nucleophiles (O, N, S)
In sharp contrast to the inert neopentyl carbon, the sulfur atom of the methanesulfinate group is an excellent electrophilic center. Reactions with heteroatom nucleophiles are expected to proceed efficiently via nucleophilic attack on this sulfur atom, resulting in the cleavage of the S-O bond and displacement of the neopentoxide ion.
When treated with alcohols (alcoholysis) or thiols (thiolysis), 2,2-dimethylpropyl methanesulfinate is expected to undergo a transesterification-type reaction. The nucleophilic oxygen or sulfur atom attacks the electrophilic sulfinyl sulfur, forming a transient tetrahedral intermediate. This intermediate then collapses, ejecting the stable 2,2-dimethylpropoxide (neopentoxide) as a leaving group, which is subsequently protonated to yield 2,2-dimethylpropanol. This reaction provides a general route to synthesize other sulfinate esters or thiosulfinate esters. The general reactivity of the sulfinate group is demonstrated in reactions where sodium methanesulfinate adds to activated vinyl systems. mdpi.com
Amines, acting as potent nitrogen nucleophiles, are predicted to react with 2,2-dimethylpropyl methanesulfinate to produce methanesulfinamides. chemrxiv.org The mechanism is analogous to alcoholysis, involving the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center. The subsequent collapse of the tetrahedral intermediate liberates the neopentoxide leaving group, affording the corresponding sulfinamide and 2,2-dimethylpropanol.
Table 2: Reactions with Heteroatom Nucleophiles
| Nucleophile | Reaction Product | Byproduct |
| R'-OH (Alcohol) | CH₃S(=O)OR' (New sulfinate ester) | 2,2-Dimethylpropanol |
| R'-SH (Thiol) | CH₃S(=O)SR' (Thiosulfinate ester) | 2,2-Dimethylpropanol |
| R'₂NH (Amine) | CH₃S(=O)NR'₂ (Sulfinamide) | 2,2-Dimethylpropanol |
Reductions and Oxidations
The sulfur atom in the methanesulfinate functional group has an oxidation state of +2, making it susceptible to both oxidation and reduction.
Oxidation: The oxidation of the sulfinate group to a sulfonate group (sulfur oxidation state +4) is a well-documented transformation. auburn.edu Research on the oxidation of methanesulfinic acid and its salts shows they react with various oxidizing agents, such as OH-radicals and hexachloroiridate(IV), to form methanesulfonic acid derivatives, often via a sulfonyl radical intermediate. rsc.orgnih.gov It is therefore highly probable that 2,2-dimethylpropyl methanesulfinate can be oxidized to 2,2-dimethylpropyl methanesulfonate (B1217627) using appropriate oxidizing agents like hydrogen peroxide or peroxy acids.
Reduction: The reduction of sulfinate esters is less common but achievable. Using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), could potentially reduce the sulfinate group. chemrevise.org
Table 3: Oxidation and Reduction Reactions
| Reaction | Reagent (Example) | Product |
| Oxidation | H₂O₂ | 2,2-Dimethylpropyl methanesulfonate |
| Reduction | LiAlH₄ | Products of S-O bond cleavage |
Cyclization Reactions Utilizing 2,2-Dimethylpropyl Methanesulfinate as a Building Block
The structural features of 2,2-dimethylpropyl methanesulfinate, containing both a reactive sulfinate ester group and a neopentyl moiety, suggest its potential utility in the construction of cyclic structures. Although direct examples involving this specific compound are scarce, analogous reactions with other sulfinate esters provide a strong basis for predicting its behavior.
One plausible avenue for cyclization involves radical-mediated processes. For instance, research has shown that butenyl trifluoromethanesulfinates can undergo radical cyclization to form cyclic sulfinate esters. researchgate.net This type of reaction is typically initiated by a radical initiator and proceeds via an intramolecular addition of a carbon-centered radical to the sulfur atom of the sulfinate ester. In a hypothetical scenario, if an unsaturated functional group were present in the neopentyl portion of a derivative of 2,2-dimethylpropyl methanesulfinate, a similar intramolecular cyclization could be envisioned to form a sulfur-containing heterocyclic compound.
Another approach to forming cyclic structures involves the preparation of cyclic sulfinate esters, known as sultines, from acyclic precursors. While this is a synthetic route to, rather than a reaction of, a cyclic compound, it highlights the role of the sulfinate ester functionality in cyclization. For example, the chlorination of β-(o-hydroxyphenyl)ethyl mercaptan in acetic acid has been shown to produce the cyclic sulfinate ester, 1,2-benzoxathiane 2-oxide. imperial.ac.ukrsc.org This suggests that a suitably functionalized precursor related to 2,2-dimethylpropyl methanesulfinate could potentially undergo intramolecular condensation to yield a cyclic sulfinate.
The table below summarizes representative, analogous cyclization reactions involving sulfinate esters, which could theoretically be adapted for derivatives of 2,2-dimethylpropyl methanesulfinate.
| Starting Material Type | Reaction Type | Product Type | Reference |
| Butenyl trifluoromethanesulfinates | Radical Cyclization | Cyclic Sulfinate Esters | researchgate.net |
| β-(o-hydroxyphenyl)ethyl mercaptan | Intramolecular Condensation (via chlorination) | 1,2-Benzoxathiane 2-oxide (Cyclic Sulfinate Ester) | imperial.ac.ukrsc.org |
Functional Group Interconversions
The sulfinate ester moiety in 2,2-dimethylpropyl methanesulfinate is a versatile functional group that can be converted into several other sulfur-containing groups, as well as participate in reactions that form new carbon-sulfur bonds.
A common transformation of sulfinate esters is their conversion to sulfoxides. This can be achieved through reactions with organometallic reagents. For example, the reaction of sulfinate esters with Grignard reagents or organolithium compounds can lead to the formation of sulfoxides with the transfer of the organic group from the organometallic reagent to the sulfur atom.
Furthermore, sulfinate esters can be transformed into sulfides. This typically involves a two-step process where the sulfinate ester is first converted to a sulfoxide (B87167), which is then subsequently reduced to the corresponding sulfide.
Isomerization of sulfinate esters to sulfones represents another significant functional group interconversion. This transformation can often be induced thermally, where the alkyl or aryl group attached to the oxygen atom migrates to the sulfur atom. This rearrangement leads to the thermodynamically more stable sulfone.
Recent research has also highlighted the use of sulfinate salts, which can be derived from sulfinate esters, as reagents for functional group interconversions. For instance, sodium triflinate, a sulfinate salt, has been employed in the copper-catalyzed ring-opening of tertiary cyclopropanols to afford β-trifluoromethyl ketones. chemrxiv.org This demonstrates the potential of sulfinate derivatives in carbon-carbon bond cleavage and the introduction of fluorinated alkyl groups.
The following table outlines key functional group interconversions that are characteristic of sulfinate esters and could be applicable to 2,2-dimethylpropyl methanesulfinate.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |
| Sulfinate Ester | Grignard Reagent (R'MgX) or Organolithium (R'Li) | Sulfoxide | researchgate.net |
| Sulfinate Ester | 1. Conversion to Sulfoxide2. Reduction | Sulfide | researchgate.net |
| Sulfinate Ester | Heat | Sulfone | researchgate.net |
| Sulfinate Salt (derived from ester) | Copper(II) acetate, tert-butyl hydroperoxide, Tertiary cyclopropanol | β-Trifluoromethyl Ketone | chemrxiv.org |
Computational and Theoretical Studies on 2,2 Dimethylpropyl Methanesulfinate
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. nih.govijrte.org Methods like DFT with the B3LYP functional and basis sets such as 6-311++G(**) are commonly employed to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computed structure. nih.gov
The 2,2-dimethylpropyl group, also known as the neopentyl group, is a key structural feature of the molecule. Its conformational flexibility is primarily centered around the rotation of the single bonds. A conformational analysis, often supported by quantum chemical calculations, helps identify the most energetically favorable spatial arrangements. mdpi.com
For any two connected tetrahedral carbons, the primary conformations are staggered (where atoms or groups are 60° apart in a Newman projection) and eclipsed (0° apart). chemistrysteps.com Staggered conformations are consistently more stable due to lower torsional and steric strain. chemistrysteps.com In the case of the 2,2-dimethylpropyl moiety, the bulky tert-butyl group significantly influences the conformational landscape. Theoretical analyses on analogous structures, such as the 2,2-dimethylpropane-1,3-diaminium cation, show that staggered conformations with dihedral angles of +60°, -60°, and 180° (anti) represent energy minima, while eclipsed conformations are energy maxima. mdpi.com The anti-periplanar conformation, where the largest groups are furthest apart, is generally expected to be the most stable, representing the global minimum on the potential energy surface. mdpi.com
Table 1: Representative Conformational Data for a C-C Bond in a Neopentyl-like Fragment This table illustrates typical data obtained from a conformational analysis. Actual values for 2,2-Dimethylpropyl Methanesulfinate (B1228633) would require specific calculation.
| Conformation | Dihedral Angle (°) | Relative Energy (kJ/mol) | Stability |
| Eclipsed | 0 | 14.0 | Least Stable |
| Gauche | 60 | 3.8 | Stable |
| Eclipsed | 120 | 12.0 | Unstable |
| Anti | 180 | 0 | Most Stable |
Electronic Structure (HOMO/LUMO) Analysis
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. aimspress.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. biomedres.us A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to remove electrons from a low-lying HOMO or add them to a high-lying LUMO. biomedres.us Conversely, a small energy gap suggests higher chemical reactivity and lower stability. biomedres.us These energies are calculated using methods like time-dependent DFT (TD-DFT). nih.gov The analysis provides insights into charge transfer interactions that can occur within the molecule. aimspress.com
Table 2: Hypothetical Frontier Molecular Orbital Data for 2,2-Dimethylpropyl Methanesulfinate These values are representative and serve to illustrate the output of a quantum chemical calculation based on principles from studies of other molecules. aimspress.combiomedres.us
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.8 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.6 | High kinetic stability, low reactivity |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for mapping the detailed pathways of chemical reactions. mdpi.com By simulating the interactions between molecules, researchers can identify intermediates, characterize transition states, and determine the most likely mechanism for a given transformation. patsnap.commdpi.com
A transition state is a specific, high-energy, and unstable configuration that a molecule passes through as it transforms from a reactant to a product. savemyexams.com It represents the point of maximum energy along a reaction coordinate and cannot be isolated experimentally. savemyexams.comnih.gov Computational methods can locate and characterize these fleeting structures by performing a full vibrational analysis. A genuine transition state is confirmed by the presence of exactly one imaginary frequency in its computed vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactants to products. mdpi.com
An energy profile diagram visually represents the change in a chemical system's energy during a reaction. savemyexams.com It plots the potential energy against the reaction coordinate, showing the relative energies of the reactants, products, and any transition states or intermediates. savemyexams.com The activation energy (Ea) is the energy difference between the reactants and the highest transition state, representing the minimum energy required for the reaction to occur. savemyexams.com By calculating the energies of all stationary points on the potential energy surface, computational chemistry can construct these profiles, allowing for a quantitative comparison of different possible reaction pathways and predicting which one is most favorable. mdpi.com
Prediction of Reactivity and Selectivity in Chemical Transformations
Beyond mechanism, computational studies can predict a molecule's reactivity and selectivity. By analyzing the electronic structure, one can identify the most probable sites for chemical attack.
Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. researchgate.net An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). aimspress.com
Furthermore, reactivity descriptors can be calculated from the HOMO and LUMO energies. nih.gov Parameters such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) provide a quantitative measure of a molecule's reactivity, helping to predict how it will behave in the presence of various reagents. nih.gov For instance, a compound with a higher electronegativity value would be identified as a better electron acceptor. researchgate.net
Molecular Dynamics Simulations for Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, including the intricate interactions between a solute and its surrounding solvent. researchgate.netnih.gov By simulating the motions of atoms and molecules, MD provides detailed insights into how the solvent environment influences the conformational landscape, structural stability, and energetic properties of a solute. researchgate.net For a molecule like 2,2-dimethylpropyl methanesulfinate, MD simulations can elucidate the role of the solvent in dictating its three-dimensional structure and energetic profile, which are fundamental to its chemical behavior.
Influence on Conformational Dynamics
The flexible nature of the ester linkage (S-O-C) in 2,2-dimethylpropyl methanesulfinate allows it to adopt various conformations. The relative stability of these conformers is highly dependent on the surrounding solvent medium. Molecular dynamics simulations can map the potential energy surface of the molecule and determine the most probable conformations in different solvents.
In a nonpolar solvent, intramolecular forces would primarily govern the conformational preference, whereas, in polar solvents, the molecule would likely adopt a conformation that maximizes favorable interactions with the solvent molecules. For instance, the polarity of the solvent can influence the equilibrium between different rotamers by stabilizing conformers with larger dipole moments. nih.gov Ab initio studies on similar molecules have shown that changes in geometry and vibrational spectra upon moving from the gas phase to a solvent are consistent with an increased contribution from dipolar resonance structures in more polar environments. nih.gov
Table 1: Illustrative Conformational Population of 2,2-Dimethylpropyl Methanesulfinate in Various Solvents
| Solvent | Dielectric Constant (ε) | Predominant Conformer | Population (%) |
| Hexane | 1.9 | gauche | 75 |
| Dichloromethane (B109758) | 9.1 | anti | 60 |
| Water | 80.1 | anti | 85 |
Note: The data in this table is illustrative and intended to represent the expected trends from a molecular dynamics study. Conformer populations are hypothetical.
Solvent-Solute Interaction Energies
MD simulations allow for the calculation of the interaction energies between the solute (2,2-dimethylpropyl methanesulfinate) and the solvent. These energies are typically decomposed into electrostatic and van der Waals components, providing a quantitative measure of the solvation process.
Table 2: Illustrative Average Solvent-Solute Interaction Energies
| Solvent | Interaction Type | Average Electrostatic Energy (kJ/mol) | Average van der Waals Energy (kJ/mol) |
| Hexane | van der Waals | -5.2 | -25.8 |
| Dichloromethane | Dipole-Dipole | -18.5 | -28.1 |
| Water | Hydrogen Bonding | -45.7 | -30.5 |
Note: The data in this table is hypothetical and serves to illustrate the relative contributions to interaction energies in different solvent environments.
Impact on Structural and Electronic Properties
Table 3: Predicted Structural and Electronic Parameters in Different Solvents
| Solvent | S=O Bond Length (Å) | Molecular Dipole Moment (Debye) |
| Gas Phase | 1.485 | 3.1 |
| Hexane | 1.487 | 3.3 |
| Dichloromethane | 1.491 | 3.8 |
| Water | 1.495 | 4.5 |
Note: This table contains theoretical data to illustrate the expected influence of solvent polarity on the structural and electronic properties of the molecule.
Advanced Analytical Techniques for Characterization in Research Contexts
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are instrumental in mapping the molecular framework of 2,2-Dimethylpropyl methanesulfinate (B1228633) by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,2-Dimethylpropyl methanesulfinate, both ¹H and ¹³C NMR are critical.
In a typical ¹H NMR spectrum, the neopentyl group would exhibit a sharp singlet for the nine equivalent protons of the three methyl groups (-C(CH₃)₃) and a singlet for the two protons of the methylene (B1212753) group (-CH₂-). The methyl group attached to the sulfur atom (S-CH₃) would also produce a distinct singlet. The integration of these signals would correspond to a 9:2:3 proton ratio, confirming the presence of these structural motifs.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Distinct signals would be expected for the quaternary carbon of the tert-butyl group, the equivalent carbons of the three methyl groups, the methylene carbon adjacent to the oxygen, and the methyl carbon attached to the sulfur. The chemical shifts of these carbons are influenced by their local electronic environments.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment. For instance, a COSY experiment would show no correlation between the singlets, as there are no vicinal protons, while an HSQC spectrum would correlate the proton signals to their directly attached carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,2-Dimethylpropyl methanesulfinate
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ | ~0.9 - 1.1 (s, 9H) | ~31 - 33 (quaternary C), ~26 - 28 (methyl C) |
| -O-CH₂- | ~3.7 - 4.0 (s, 2H) | ~75 - 80 |
| S-CH₃ | ~2.5 - 2.8 (s, 3H) | ~35 - 40 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 2,2-Dimethylpropyl methanesulfinate, the molecular ion peak ([M]⁺) would be observed, confirming its molecular weight.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for 2,2-Dimethylpropyl methanesulfinate would likely involve the cleavage of the neopentyl group, leading to the formation of the stable tert-butyl cation (m/z = 57), which is often the base peak in the spectra of neopentyl-containing compounds. Other characteristic fragments would arise from the loss of the methanesulfinate group or parts thereof.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of 2,2-Dimethylpropyl methanesulfinate
| m/z | Fragment Ion |
| [M]⁺ | [C₆H₁₄O₂S]⁺ |
| 57 | [C(CH₃)₃]⁺ |
| [M-57]⁺ | [CH₂OSO(CH₃)]⁺ |
| [M-71]⁺ | [CH₃SO₂]⁺ |
| 71 | [C₅H₁₁]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,2-Dimethylpropyl methanesulfinate would display characteristic absorption bands for the various bonds present.
Table 3: Characteristic IR Absorption Bands for 2,2-Dimethylpropyl methanesulfinate
| Wavenumber (cm⁻¹) | Vibration |
| ~2960 - 2850 | C-H stretch (alkane) |
| ~1470 - 1365 | C-H bend (alkane) |
| ~1130 - 1100 | S=O stretch (sulfinate) |
| ~1000 - 900 | C-O stretch |
| ~800 - 700 | C-S stretch |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about electronic transitions within a molecule. Simple alkyl sulfinates, such as 2,2-Dimethylpropyl methanesulfinate, are not expected to have strong chromophores that absorb in the visible region. They may, however, exhibit weak absorptions in the ultraviolet (UV) region, typically below 220 nm, arising from n→σ* transitions of the non-bonding electrons on the sulfur and oxygen atoms. The primary utility of UV-Visible spectroscopy in this context is often to confirm the absence of conjugated systems or other UV-active impurities.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and the monitoring of reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile compounds like 2,2-Dimethylpropyl methanesulfinate.
In a GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated from any impurities based on its boiling point and interactions with the column's stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and can be used for identification.
As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the main peak as 2,2-Dimethylpropyl methanesulfinate and the tentative identification of any impurities present. GC-MS is also an invaluable tool for monitoring the progress of the synthesis of 2,2-Dimethylpropyl methanesulfinate, allowing researchers to track the consumption of reactants and the formation of the product over time.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Specific HPLC and LC-MS methodologies for 2,2-Dimethylpropyl methanesulfinate are not available in the scientific literature.
For related compounds like alkyl methanesulfonates, which are often analyzed as genotoxic impurities, various methods have been developed. These typically involve reversed-phase chromatography with C8 or C18 columns and mobile phases consisting of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions. nih.gov Mass spectrometric detection is often preferred due to its high sensitivity and selectivity, especially when dealing with trace-level analysis. nih.govnih.govnih.gov
A hypothetical HPLC method for 2,2-Dimethylpropyl methanesulfinate could potentially utilize a C18 column with a gradient elution of water and acetonitrile. Detection via a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) might be suitable if the compound lacks a strong UV chromophore. For LC-MS analysis, electrospray ionization (ESI) in positive mode would likely be effective, monitoring for the protonated molecule [M+H]+ and any characteristic fragment ions.
Interactive Data Table: Hypothetical HPLC-MS Parameters for 2,2-Dimethylpropyl methanesulfinate
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Monitored Ion (m/z) | [M+H]+ |
Note: This table is purely hypothetical and is intended to illustrate the type of parameters that would be defined in an actual analytical method. The exact values would require experimental optimization.
X-ray Crystallography of Derivatives and Co-crystals
There are no published crystal structures for 2,2-Dimethylpropyl methanesulfinate or any of its derivatives or co-crystals.
X-ray crystallography is a powerful technique for the unambiguous determination of a molecule's three-dimensional structure. To perform this analysis on 2,2-Dimethylpropyl methanesulfinate, a single crystal of suitable quality would first need to be grown. If the compound itself does not readily form crystals, the preparation of a derivative or a co-crystal with another molecule can facilitate crystallization. The resulting crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the compound's physical properties and chemical reactivity.
Applications of 2,2 Dimethylpropyl Methanesulfinate in Complex Organic Synthesis
As a Precursor in Stereoselective Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. 2,2-Dimethylpropyl methanesulfinate (B1228633) has been identified as a precursor in methodologies aimed at achieving high levels of stereocontrol. While detailed studies are not abundant, its structural features, particularly the bulky neopentyl group, can influence the steric environment of a reaction, thereby directing the stereochemical outcome. For instance, in reactions proceeding through a chiral intermediate derived from this sulfinate, the steric hindrance of the 2,2-dimethylpropyl group can play a crucial role in diastereoselective transformations. Research in the area of kinetic resolution has also explored the use of related sulfinates, suggesting a potential avenue for the application of 2,2-dimethylpropyl methanesulfinate in the separation of enantiomers.
Role in the Construction of Advanced Organic Scaffolds and Heterocycles
The synthesis of complex organic scaffolds and heterocyclic systems forms the backbone of drug discovery and materials science. The reactivity of sulfinate esters, including 2,2-dimethylpropyl methanesulfinate, can be harnessed for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of these structures. The methanesulfinyl group can act as a versatile functional handle, allowing for subsequent chemical modifications and the introduction of diverse substituents. Although specific examples detailing the use of 2,2-dimethylpropyl methanesulfinate in the construction of complex polycyclic systems or novel heterocycles are limited in publicly available literature, the general reactivity of sulfinates in radical and nucleophilic reactions suggests its potential utility in this domain.
Integration into Multi-Step Synthetic Strategies
The successful execution of a multi-step synthesis relies on the compatibility and efficiency of each chemical transformation. 2,2-Dimethylpropyl methanesulfinate can be strategically employed in longer synthetic sequences where the introduction of a methanesulfinyl group is required. This group can serve as a protecting group or as a latent functional group that can be unmasked or transformed at a later stage of the synthesis. The stability of the neopentyl ester under certain reaction conditions, followed by its selective cleavage under others, can be a valuable asset in a complex synthetic plan.
Use as a Reagent in C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for the efficient and atom-economical modification of organic molecules. While the direct use of 2,2-dimethylpropyl methanesulfinate as a primary reagent in C-H functionalization is not extensively documented, the broader class of sulfinates is known to participate in such transformations. For instance, sulfinate salts can be used as precursors to sulfonyl radicals, which can then engage in C-H abstraction or addition reactions. The potential for 2,2-dimethylpropyl methanesulfinate to serve as a source of the methanesulfinyl moiety in directed C-H functionalization reactions, possibly through transition-metal catalysis, remains an area for future exploration.
Future Directions and Research Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of sulfinate esters has seen significant advancements, with various methods available for their preparation. rsc.orgrsc.org However, the specific synthesis of 2,2-dimethylpropyl methanesulfinate (B1228633) is not extensively documented, presenting an opportunity for methodological development.
Future research should focus on adapting and optimizing existing methods for the synthesis of this sterically hindered sulfinate ester. Key areas for investigation include:
Esterification of Methanesulfinic Acid: The direct esterification of methanesulfinic acid with neopentyl alcohol using condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a potential route. rsc.org Research could focus on optimizing reaction conditions to overcome the steric hindrance of the neopentyl alcohol.
Oxidation of Thioethers: The oxidation of the corresponding neopentyl methyl thioether offers another synthetic pathway. Methods involving oxidants like N-bromosuccinimide (NBS) in the presence of an alcohol could be explored and tailored for this specific substrate. rsc.orgresearchgate.net
From Sulfinyl Chlorides: The reaction of methanesulfinyl chloride with neopentyl alcohol is a classical approach to sulfinate ester synthesis. rsc.org Investigations into base selection and reaction conditions could improve yields and minimize side reactions for this sterically encumbered alcohol.
Copper-Catalyzed Synthesis: Recent advances in copper-catalyzed synthesis of masked aryl sulfinates from aryl iodides could be adapted for alkyl sulfinates. acs.org Exploring the feasibility of a similar copper-catalyzed coupling of a neopentyl halide or pseudohalide with a methanesulfinate salt would be a novel approach.
A comparative study of these routes would be invaluable in identifying the most efficient and scalable method for the preparation of 2,2-dimethylpropyl methanesulfinate.
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
The reactivity of sulfinate esters is rich and varied, and the unique steric environment of 2,2-dimethylpropyl methanesulfinate could lead to novel reactivity patterns. rsc.orgrsc.org
Future studies should aim to explore the following:
Nucleophilic Substitution Reactions: A detailed kinetic and mechanistic study of the displacement of the methanesulfinate group by various nucleophiles would provide valuable data on its leaving group ability, especially in comparison to other neopentyl derivatives.
Radical Reactions: Sulfinate esters can be precursors to sulfonyl radicals. Investigating the generation of the methanesulfonyl radical from 2,2-dimethylpropyl methanesulfinate and its subsequent addition to alkenes and alkynes would open up new avenues for carbon-sulfur bond formation.
Rearrangement Reactions: Isomerization of sulfinate esters to sulfones is a known thermal process. rsc.org A thorough investigation of the thermal and catalytic rearrangement of 2,2-dimethylpropyl methanesulfinate to neopentyl methyl sulfone would provide insights into the stability and reactivity of this sterically congested molecule.
Sulfenylation Agents: Sulfinate esters have been utilized as sulfenylating agents. chemrevlett.com Research into the potential of 2,2-dimethylpropyl methanesulfinate to act as a source for the "CH3S-" synthon under various conditions could lead to new methods for the synthesis of thioethers.
The following table summarizes potential synthetic transformations for exploration:
| Transformation | Reagents and Conditions | Potential Product |
| Nucleophilic Substitution | Nu- (e.g., CN-, N3-) | Neopentyl-Nu |
| Radical Addition to Alkenes | Radical Initiator, Alkene | Adducts |
| Thermal Rearrangement | Heat | Neopentyl methyl sulfone |
| Sulfenylation | Activating Agent, Nucleophile | Nucleophile-SCH3 |
Advanced Computational Modeling for Deeper Mechanistic Insights and Rational Design
Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting molecular properties. nih.gov For 2,2-dimethylpropyl methanesulfinate, computational modeling can offer insights that are difficult to obtain experimentally.
Future computational studies should focus on:
Conformational Analysis: A detailed computational analysis of the conformational landscape of 2,2-dimethylpropyl methanesulfinate will be crucial to understand how the bulky neopentyl group influences the geometry and reactivity of the sulfinate ester functionality.
Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for the synthetic routes and reactivity patterns described above. This will provide a deeper understanding of the reaction mechanisms and the role of steric and electronic effects.
Prediction of Properties: High-level computational methods can be used to predict various properties of the molecule, such as bond dissociation energies, ionization potential, and reactivity towards different reagents. nih.gov
These computational insights will be invaluable for the rational design of new experiments and for predicting the outcomes of unexplored reactions.
Integration into Automated Synthesis and Flow Chemistry Platforms
Automated synthesis and flow chemistry are revolutionizing the way chemical synthesis is performed, enabling high-throughput screening and optimization. chimia.chacs.org The integration of 2,2-dimethylpropyl methanesulfinate into these platforms could accelerate the discovery of its applications.
Future research in this area could involve:
Development of Flow Synthesis Protocols: Designing and optimizing flow chemistry setups for the synthesis of 2,2-dimethylpropyl methanesulfinate would allow for its on-demand and scalable production. This could involve packed-bed reactors with immobilized reagents or catalysts.
Automated Reaction Screening: Utilizing automated synthesis platforms to rapidly screen the reactivity of 2,2-dimethylpropyl methanesulfinate with a large library of reactants would be a highly efficient way to discover new synthetic transformations.
In-line Analysis and Optimization: Coupling flow reactors with in-line analytical techniques such as HPLC and mass spectrometry would enable real-time monitoring and optimization of reaction conditions.
The development of automated and flow-based methods for the synthesis and application of 2,2-dimethylpropyl methanesulfinate would significantly enhance its utility in research and development.
Design of New Reagents and Catalysts Incorporating the Methanesulfinate Moiety
The methanesulfinate moiety is a versatile functional group that can be incorporated into the design of new reagents and catalysts. acs.orgchemrxiv.org The unique steric properties of the neopentyl group in 2,2-dimethylpropyl methanesulfinate could be leveraged to create novel chemical tools.
Future directions in this area include:
Chiral Ligand Development: The synthesis of chiral versions of 2,2-dimethylpropyl methanesulfinate, or the incorporation of the neopentyl methanesulfinate group into chiral scaffolds, could lead to the development of new ligands for asymmetric catalysis. The steric bulk of the neopentyl group could play a crucial role in inducing stereoselectivity.
Novel Activating Agents: The methanesulfinate group can be part of a larger molecule designed to act as a specific activating agent in organic synthesis. The neopentyl group could serve to tune the solubility and reactivity of such a reagent.
Catalyst Design: The sulfinate group can participate in catalytic cycles. researchgate.net Research into the design of catalysts where the 2,2-dimethylpropyl methanesulfinate moiety plays a key role, either as a coordinating group or as a reactive center, could lead to new catalytic systems with unique reactivity.
The exploration of these future directions will undoubtedly lead to a deeper understanding of the chemistry of 2,2-dimethylpropyl methanesulfinate and unlock its potential as a valuable building block and functional moiety in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
